N'-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial properties, suggesting potential targets could be bacterial proteins .
Mode of Action
It’s known that the compound has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The resulting compound, a bidentate Schiff base ligand, is used to prepare Cu(II) and Co(II) metal complexes . These complexes may interact with their targets, leading to changes that result in their antimicrobial effects .
Result of Action
It has been suggested that the compound and its metal complexes show considerably higher binding affinity with good hydrogen bonding and hydrophobic interactions against various tested microbial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 6-methoxypyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes
Uniqueness
N’-((6-Methoxypyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety and sulfonohydrazide group make it a versatile compound for various applications, distinguishing it from other Schiff bases.
Properties
IUPAC Name |
N-[(Z)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-3-6-13(7-4-11)21(18,19)17-16-10-12-5-8-14(20-2)15-9-12/h3-10,17H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYQCNVMKXFFD-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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